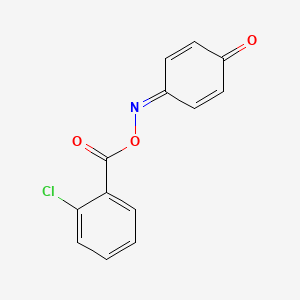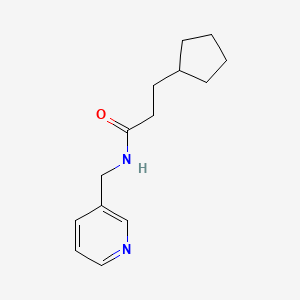
N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide, also known as S-7920, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the family of phenylacetamides and has shown potential in various scientific studies.
Mécanisme D'action
The exact mechanism of action of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells involved in the inflammatory response. Additionally, it may act on the nervous system to reduce pain signals.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the activity of immune cells involved in the inflammatory response, such as macrophages and T cells. In animal models of neuropathic pain, it has been shown to reduce pain behavior and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its potential therapeutic effects in various disease models. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is the lack of information on the long-term effects of the compound. Further studies are needed to determine the safety and efficacy of the compound in humans.
Orientations Futures
For research on N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide include further studies on its mechanism of action and potential therapeutic effects in various disease models. Additionally, studies on the safety and efficacy of the compound in humans are needed. Further research may also focus on the development of derivatives of the compound with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 3-cyanophenylacetic acid with 4-ethylphenol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with acetamide to yield the final product. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been studied for its potential use in treating neuropathic pain and as an analgesic.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13-6-8-16(9-7-13)21-12-17(20)19-15-5-3-4-14(10-15)11-18/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPAPSKIMFILSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
